N-(3-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

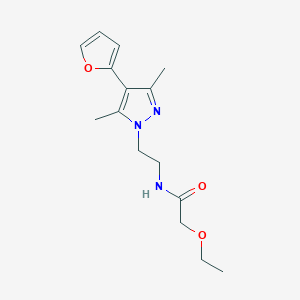

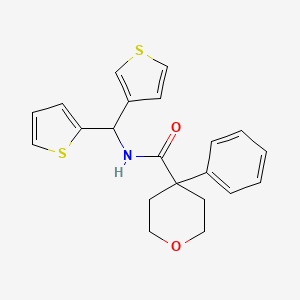

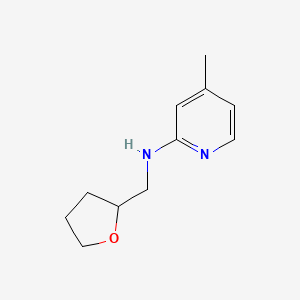

The compound “N-(3-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a carboxamide group and two phenyl rings, one of which is chlorinated .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The phenyl rings could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring and the phenyl rings. The electron-withdrawing chloro group on one of the phenyl rings could influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group could participate in hydrolysis reactions, and the chloro group on the phenyl ring could be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar amide group could enhance its solubility in polar solvents, and the aromatic rings could contribute to its stability .科学的研究の応用

Corrosion Inhibition

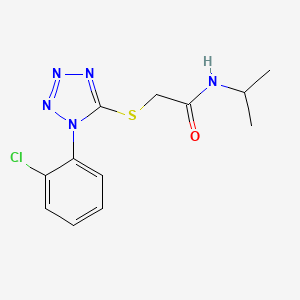

One significant application of triazole derivatives, similar to the compound , is in corrosion inhibition. Studies have demonstrated the efficiency of triazole derivatives in protecting metals against corrosion in acidic media. These compounds, including variations like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been shown to be very effective inhibitors, with inhibition efficiencies up to 99% in certain acidic environments. The mechanism of action is often associated with the adsorption of these compounds on the metal surface, following Langmuir's adsorption isotherm (Lagrenée et al., 2002).

Synthetic Methodology

In synthetic chemistry, triazole derivatives are valuable intermediates and end products. The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide demonstrates the utility of these compounds in creating complex molecules. Such synthetic pathways are crucial for developing new pharmaceuticals and materials (Lian-Di Kan, 2015).

Antitumor Activity

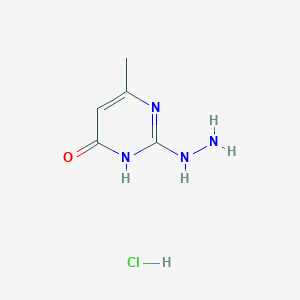

Triazole derivatives have been explored for their antitumor properties. For example, compounds like 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one have shown curative activity against certain leukemia types. These findings highlight the potential of triazole compounds in cancer therapy (Stevens et al., 1984).

Antimicrobial Agents

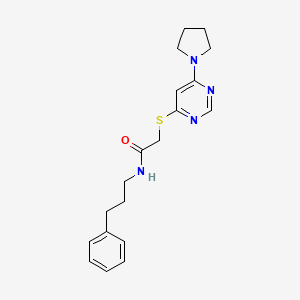

The search for new antimicrobial agents has led to the synthesis of triazole compounds with significant antibacterial and antifungal activities. Studies report the creation of compounds with substantial efficacy against various microbial strains, offering a pathway to novel treatments for infections (Desai et al., 2011).

Anti-pathogenic Activity

Research into the anti-pathogenic activity of triazole derivatives, such as those with specific substituents, demonstrates their potential in developing antimicrobial agents with antibiofilm properties. These findings are particularly relevant for combating biofilm-associated infections, which are notoriously difficult to treat (Limban et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-chlorophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c1-11-5-3-8-15(9-11)22-12(2)16(20-21-22)17(23)19-14-7-4-6-13(18)10-14/h3-10H,1-2H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHVCYSJPNWRPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

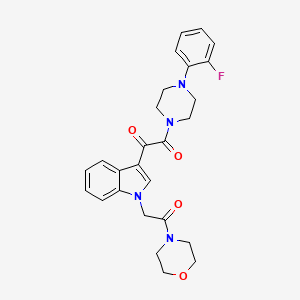

![N-benzyl-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2354867.png)

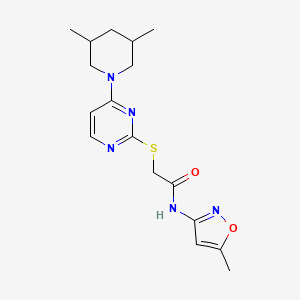

![N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2354881.png)

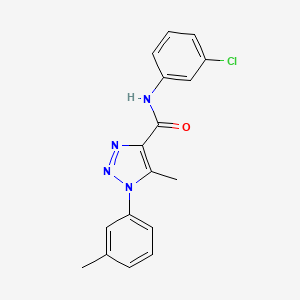

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354884.png)